![molecular formula C6H5N B14240703 3-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-60-3](/img/structure/B14240703.png)
3-Azabicyclo[4.1.0]hepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cycloheptatriene with a suitable nitrogen source, such as azides, under thermal or photochemical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to achieving high-quality industrial-grade compounds .
化学反応の分析
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Substituted derivatives with various functional groups attached to the bicyclic structure.
科学的研究の応用
3-Azabicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with molecular targets through its strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways . These interactions can result in the modulation of biological processes and the formation of new chemical entities .
類似化合物との比較
Similar Compounds
Cyclopropabenzene: Similar bicyclic structure but without the nitrogen atom.
Benzocyclopropene: Another name for cyclopropabenzene, highlighting its structural similarity.
Uniqueness
3-Azabicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of a nitrogen atom in its bicyclic structure, which imparts distinct reactivity and potential biological activity compared to its carbon-only analogs .
特性
CAS番号 |
441798-60-3 |
|---|---|
分子式 |
C6H5N |
分子量 |
91.11 g/mol |
IUPAC名 |
3-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-2,4H,3H2 |
InChIキー |
FHUKNSLAVUUQBX-UHFFFAOYSA-N |
正規SMILES |
C1C2=C1C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


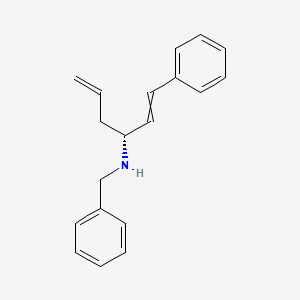


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
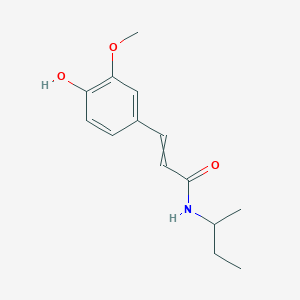
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
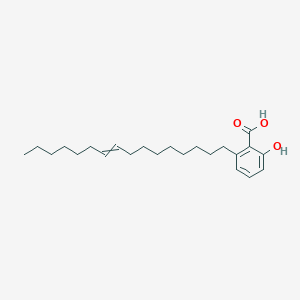
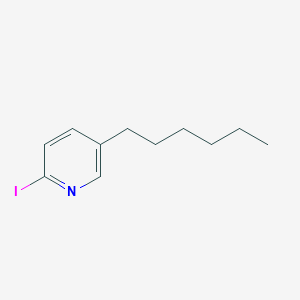
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
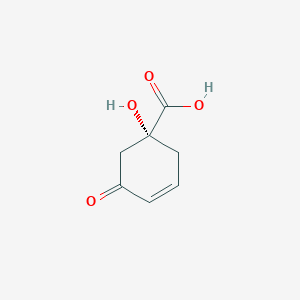

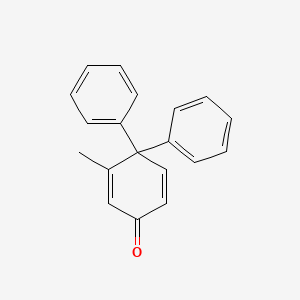
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
